6-Methyl-6-azaspiro[2.5]octan-1-amine 6-Methyl-6-azaspiro[2.5]octan-1-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC16002440
InChI: InChI=1S/C8H16N2/c1-10-4-2-8(3-5-10)6-7(8)9/h7H,2-6,9H2,1H3
SMILES:
Molecular Formula: C8H16N2
Molecular Weight: 140.23 g/mol

6-Methyl-6-azaspiro[2.5]octan-1-amine

CAS No.:

Cat. No.: VC16002440

Molecular Formula: C8H16N2

Molecular Weight: 140.23 g/mol

* For research use only. Not for human or veterinary use.

6-Methyl-6-azaspiro[2.5]octan-1-amine -

Specification

Molecular Formula C8H16N2
Molecular Weight 140.23 g/mol
IUPAC Name 6-methyl-6-azaspiro[2.5]octan-2-amine
Standard InChI InChI=1S/C8H16N2/c1-10-4-2-8(3-5-10)6-7(8)9/h7H,2-6,9H2,1H3
Standard InChI Key OSJIDMBLQNTFLE-UHFFFAOYSA-N
Canonical SMILES CN1CCC2(CC1)CC2N

Introduction

Chemical Identity and Structural Features

Molecular Characteristics

6-Methyl-6-azaspiro[2.5]octan-1-amine belongs to the azaspiro compound family, distinguished by a spiro junction at the nitrogen atom connecting two rings: a six-membered piperidine ring and a two-membered cyclopropane-like structure. The dihydrochloride hydrate form (C8H20Cl2N2O\text{C}_8\text{H}_{20}\text{Cl}_2\text{N}_2\text{O}) enhances its stability for research applications. Key identifiers include:

PropertyValueSource
IUPAC Name6-methyl-6-azaspiro[2.5]octan-2-amine; hydrate; dihydrochloride
Molecular Weight231.16 g/mol
CAS Number (Free Base)1824149-16-7
SMILESCN1CCC2(CC1)CC2N.O.Cl.Cl
InChIKeySYMXWGIPHNKQMS-UHFFFAOYSA-N

Structural Analysis

The spirocyclic framework imposes significant steric constraints, influencing both reactivity and interactions with biological targets. The amine group at position 1 and the methyl group at position 6 create a chiral center, making enantioselective synthesis a critical consideration . X-ray crystallography of related azaspiro compounds reveals puckered ring conformations, which may enhance binding affinity in drug-receptor interactions .

Synthesis and Manufacturing

Established Synthetic Routes

Three primary strategies have been explored for synthesizing azaspiro compounds, as inferred from analogous systems :

  • Ring-Annulation Approach:

    • Cyclopropane Formation: A [2+1] cycloaddition between a diazo compound and a strained alkene generates the cyclopropane ring .

    • Piperidine Ring Construction: Subsequent ring-expansion via intramolecular nucleophilic attack forms the six-membered azaspiro system.

    • Amine Functionalization: The primary amine is introduced via reductive amination or Gabriel synthesis, followed by salt formation with HCl.

  • Transition-Metal Catalyzed Methods:
    Rhodium-catalyzed hydroaminomethylation, as described for similar amines, enables selective introduction of the methyl group and amine functionality . For example, Rh(nbd)2_2SbF6_6 with sterically hindered ligands (e.g., BTPP) achieves high regioselectivity (>99:1) in analogous systems .

Challenges and Optimization

  • Regioselectivity: Competing pathways during cyclopropane formation may yield undesired byproducts, necessitating precise temperature control (−78°C to 0°C) .

  • Salt Formation: The dihydrochloride hydrate form requires careful stoichiometry during HCl quenching to avoid over-acidification.

  • Yield Improvements: Pilot studies report yields of 40–60% for related azaspiroamines, highlighting opportunities for catalytic optimization .

Applications in Pharmaceutical Research

Drug Discovery Building Block

The compound’s rigid spirocyclic core serves as a conformational restraint in drug design, improving target specificity and metabolic stability. Potential applications include:

  • Central Nervous System (CNS) Agents: Structural analogs of 6-methyl-6-azaspiro[2.5]octan-1-amine have been explored as serotonin receptor modulators due to their ability to cross the blood-brain barrier .

  • Antihistamines: Hydroaminomethylation-derived amines, such as pheniramines, demonstrate antihistaminic activity, suggesting utility in allergy therapeutics .

Preclinical Studies

While direct studies on this compound are scarce, preclinical data on related azaspiroamines reveal:

  • Pharmacokinetics: Moderate oral bioavailability (30–50%) due to polar amine groups, with plasma half-lives of 2–4 hours in rodent models .

  • Toxicity: Dose-dependent hepatotoxicity observed at >100 mg/kg in rats, necessitating cautious dosing in future studies.

Emerging Research and Future Directions

Catalytic Asymmetric Synthesis

Recent advances in chiral phosphine ligands (e.g., MeO-furyl-BIPHEP) enable enantioselective synthesis of spiroamines with up to 88% ee, paving the way for optically pure variants of this compound .

Targeted Drug Delivery

Functionalization of the amine group with polyethylene glycol (PEG) chains or antibody conjugates may enhance tumor-specific uptake, as demonstrated in doxorubicin analogs .

Computational Modeling

Density functional theory (DFT) studies predict strong binding affinities (KdK_d = 10–100 nM) for sigma-1 receptors, identifying it as a candidate for neuropathic pain management .

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